molecular formula C9H15NO2 B13232444 7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B13232444
M. Wt: 169.22 g/mol
InChI Key: OQZBRYIPFQXOEG-UHFFFAOYSA-N
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Description

7-Methyl-8-oxa-2-azaspiro[45]decan-3-one is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The reaction conditions often involve the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its spiro structure provides rigidity and three-dimensionality, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

7-methyl-8-oxa-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H15NO2/c1-7-4-9(2-3-12-7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11)

InChI Key

OQZBRYIPFQXOEG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)CC(=O)NC2

Origin of Product

United States

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